molecular formula C18H28N2O4S B7693793 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide

1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide

Cat. No. B7693793
M. Wt: 368.5 g/mol
InChI Key: FGHPRYMOEVPUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation and pain. 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X also acts on the opioid receptors in the body, which are responsible for the regulation of pain perception.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X has potent anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are responsible for inflammation and pain. 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X also has an effect on the central nervous system, where it acts on the opioid receptors to reduce pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X in lab experiments is its potent anti-inflammatory and analgesic effects. It has also shown promising results in the treatment of various diseases, making it a potential candidate for drug development. However, one of the limitations of using 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X is its complex synthesis method, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X. One potential direction is the development of novel analogs of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X that have improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X in the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X and its effects on the body.

Synthesis Methods

The synthesis of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with N-(3-fluorophenyl)piperidine-4-carboxamide in the presence of a base. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques.

Scientific Research Applications

1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have also shown that 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X has potent analgesic effects and can be used to alleviate pain.

properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-5-24-17-7-6-16(12-14(17)4)25(22,23)20-10-8-15(9-11-20)18(21)19-13(2)3/h6-7,12-13,15H,5,8-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHPRYMOEVPUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxy-3-methylbenzenesulfonyl)-N-(propan-2-YL)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.